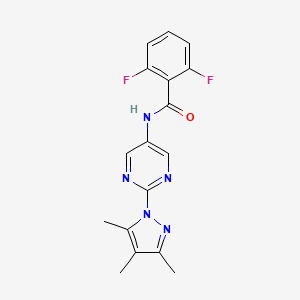

2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-9-10(2)23-24(11(9)3)17-20-7-12(8-21-17)22-16(25)15-13(18)5-4-6-14(15)19/h4-8H,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQLNLFIRUSGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(C=CC=C3F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.

Scientific Research Applications

2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies of enzyme inhibition or as a ligand in binding studies.

Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, particularly benzamide or pyrimidine/pyrazole cores, but differ in substituents and functional groups.

Key Structural Analogues

Compound A :

Name: N-(2-(3-Cyano-6-(2-(Piperidin-4-ylidène)Acétamido)-7-(Tétrahydrofuran-3-yloxy)Quinolin-4-ylamino)Pyrimidin-5-yl)Benzamide Structure:

- Pyrimidinyl group linked to a quinoline ring substituted with cyano, tetrahydrofuran-3-yloxy, and piperidinylidène acetamide groups. Key Differences:

- Larger molecular weight due to the quinoline and piperidine substituents.

- Presence of a cyano group and tetrahydrofuran ether, which may enhance solubility or target specificity compared to the fluorine and pyrazole in the target compound .

Compound B :

Name: N-(2-(6-Amino-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)Pyrimidin-5-yl)Benzamide Structure:

- Pyrimidinyl group linked to a quinoline ring with amino, cyano, and tetrahydrofuran-3-yloxy substituents. Key Differences:

- Lack of fluorine atoms suggests differences in lipophilicity and metabolic stability .

Compound C :

Name : Flumetsulam (N-(2,6-Difluorophenyl)-5-Methyl(1,2,4)Triazolo(1,5-a)Pyrimidine-2-Sulfonamide)

Structure :

- Difluorophenyl group (similar to the target compound).

- Triazolo-pyrimidine sulfonamide core.

Key Differences : - Sulfonamide linkage instead of benzamide.

- Triazolo-pyrimidine system replaces the pyrazole-pyrimidine motif.

- Registered as a herbicide, suggesting a different biological target compared to the unclassified target compound .

Structural and Functional Comparison Table

Research Findings and Hypotheses

- Fluorine Effects: The 2,6-difluoro substitution in the target compound may improve lipid membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogues like Compounds A and B .

- Pyrazole vs.

Limitations and Gaps in Evidence

- The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or crystallographic details (e.g., SHELX-refined structures).

Biological Activity

2,6-Difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide, with the CAS number 1421458-25-4, is a compound of growing interest in medicinal chemistry. Its unique structure combines elements known for their biological activity, particularly in the realm of kinase inhibition and potential therapeutic applications against various diseases, including cancer.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 343.33 g/mol. The structure features a difluorobenzamide core linked to a pyrimidine and pyrazole moiety, which are known for their pharmacological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅F₂N₅O |

| Molecular Weight | 343.33 g/mol |

| CAS Number | 1421458-25-4 |

Kinase Inhibition

Recent studies have highlighted the compound's potential as a kinase inhibitor . Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer progression. The compound has shown promising activity against several kinases:

- BRAF : Inhibits both wild-type and mutant forms (V600E) at low nanomolar concentrations.

- VEGFR : Exhibits inhibitory effects on vascular endothelial growth factor receptors, which are critical in angiogenesis.

The compound's structure suggests it may interact effectively with the ATP-binding sites of these kinases, potentially leading to antitumor effects.

Antiviral Activity

Another area of research has focused on the antiviral properties of similar pyrazole derivatives. Compounds with structural similarities to 2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide have demonstrated activity against various viral targets. For instance, certain pyrazolo[3,4-d]pyrimidines showed significant inhibitory effects on viral replication at micromolar concentrations .

Study 1: Anticancer Activity

A study published in Medical Chemistry assessed various derivatives of similar structures for anticancer activity. The results indicated that compounds with a similar scaffold exhibited IC50 values in the low micromolar range against several cancer cell lines. Notably, modifications to the pyrazole ring enhanced potency against specific targets .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin . This suggests that 2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide could also possess significant antimicrobial properties.

Q & A

Q. What are the standard synthetic protocols for synthesizing 2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling a pyrimidine intermediate with a benzamide derivative under basic conditions. For example:

- Reagents: Use DMF as a solvent, K₂CO₃ as a base (1.2 mmol), and RCH₂Cl (1.1 mmol) for alkylation .

- Procedure: Stir at room temperature for 12–24 hours, followed by purification via column chromatography.

- Critical Parameters: Stoichiometric ratios of base and alkylating agent, solvent purity, and reaction time significantly affect yield.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

Q. How can researchers optimize reaction conditions to mitigate side product formation during the coupling of pyrimidine and benzamide moieties?

Methodological Answer:

- Temperature Control: Lowering reaction temperature to 0–5°C reduces unwanted alkylation byproducts.

- Catalyst Screening: Test Pd-mediated coupling (e.g., Suzuki-Miyaura) for regioselectivity .

- In Situ Monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically.

Data Contradiction Analysis:

Conflicting yields (e.g., 68% in vs. 50–60% in other studies) may arise from trace moisture in DMF or insufficient base activation. Dry solvents and inert atmospheres improve reproducibility.

Q. How can discrepancies in NMR spectral data be resolved when characterizing substituted pyrazole derivatives?

Methodological Answer:

Q. What experimental designs are recommended for assessing the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach based on Project INCHEMBIOL guidelines :

Laboratory Studies:

- Measure logP (octanol-water partition coefficient) to predict bioavailability.

- Assess photodegradation under UV light (λ = 254–365 nm).

Ecosystem Modeling:

Q. How should researchers evaluate ecological risks associated with this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.